2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-22(16-27-15-17-8-2-1-3-9-17)24-19-11-5-4-10-18(19)20-14-25-13-7-6-12-21(25)23-20/h1-14H,15-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDMWINNLGDKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-a]pyridine scaffold: This can be achieved through condensation reactions, multicomponent reactions, or intramolecular cyclizations.
Introduction of the benzylthio group: This step often involves nucleophilic substitution reactions where a benzylthiol reacts with a suitable electrophilic precursor.
Acetamide formation: The final step involves the formation of the acetamide linkage, which can be accomplished through amidation reactions using appropriate reagents and conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Reduced imidazo[1,2-a]pyridine derivatives: From reduction reactions.
Substituted derivatives: From substitution reactions.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the compound's promising biological activities, particularly in the areas of anticancer , anticonvulsant , and antimicrobial properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs to 2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide exhibit significant anticancer activity. For instance:
- A study demonstrated that imidazo[1,2-a]pyridine derivatives possess cytotoxic effects against various cancer cell lines, with some derivatives showing IC50 values in the low micromolar range .
- The introduction of thiazole and imidazole rings in related compounds has been associated with enhanced selectivity and potency against cancer cells .
Anticonvulsant Properties
The compound's structural features may also contribute to anticonvulsant activity:
- Research on thiazole-linked compounds has shown that modifications can lead to significant anticonvulsant effects in animal models, suggesting a potential pathway for developing new treatments for epilepsy .
Antimicrobial Effects
Compounds similar to this compound have been investigated for their antimicrobial properties:
- Studies have reported that certain thiazole and imidazole derivatives exhibit strong antibacterial activity against a range of pathogens, indicating that variations of this compound could be effective against infections .
Synthesis Methodologies
The synthesis of this compound can be approached through various synthetic routes. Notably:
- Aza-Friedel-Crafts Reaction : This method has been employed for synthesizing imidazo[1,2-a]pyridine derivatives by reacting imidazo[1,2-a]pyridines with aldehydes and amines under Lewis acid catalysis .
- Multistep Synthesis : The preparation of similar compounds often involves multiple steps including condensation reactions followed by cyclization processes to form the desired heterocycles .
Case Studies
Several case studies illustrate the applications and effectiveness of compounds structurally related to this compound:
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, potentially modulating their activity . The benzylthio group may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence :
- The imidazo[1,2-a]pyridine core (target compound, ) is associated with CNS activity, while benzimidazole (W1, ) and benzothiazole (Compound 37, ) derivatives are linked to broader antimicrobial/anticancer effects.
- Sulfur-containing groups (benzylthio, phenylthio) in the target compound and CAS 142074-09-7 may enhance binding to enzymes or receptors via hydrophobic or covalent interactions .
Synthesis Optimization :
- The target compound’s synthesis likely follows optimized protocols for imidazo[1,2-a]pyridine-2-acetamides, as described in , which emphasize high-yield reactions under controlled conditions.
- In contrast, W1 and Compound 37 rely on recrystallization and PyBOP-mediated coupling, respectively, indicating divergent synthetic challenges.
Electronic and Pharmacokinetic Comparisons
- Lipophilicity : The benzylthio group in the target compound increases lipophilicity compared to the phenylthio group in CAS 142074-09-7 . This may affect membrane permeability and bioavailability.
- Solubility : Acetamide linkers (common in all compounds) improve aqueous solubility compared to ester or hydrocarbon analogues .
Biological Activity
2-(benzylthio)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a novel compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzylthio group with an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological interactions.
Chemical Structure and Properties
- Molecular Formula : C22H19N3OS
- Molecular Weight : 373.5 g/mol
- CAS Number : 1788948-60-6
The presence of both the benzylthio and imidazo[1,2-a]pyridine groups in the structure allows for a range of biological activities, making it a compound of interest for further research.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazo[1,2-a]pyridine moiety can modulate the activity of these targets, leading to potential therapeutic effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated against several human cancer cell lines using both 2D and 3D culture methods. The results indicated significant cytotoxicity, with IC50 values demonstrating its effectiveness in inhibiting cell proliferation:
| Cell Line | IC50 (μM) in 2D Culture | IC50 (μM) in 3D Culture |
|---|---|---|
| A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
These findings suggest that the compound exhibits higher activity in traditional cell culture conditions compared to more complex three-dimensional environments, which may better mimic in vivo conditions .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit significant antibacterial effects against various pathogens. The structure-based activity relationship (SAR) analysis indicates that modifications in the benzylthio group can enhance antimicrobial efficacy .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has also been explored. For example, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies. In vitro assays have confirmed its inhibitory effects compared to known DHODH inhibitors .
Case Study: Antitumor Activity
A series of experiments were conducted to evaluate the antitumor potential of this compound on lung cancer cell lines (A549 and HCC827). The study utilized MTS cytotoxicity assays to determine cell viability post-treatment with varying concentrations of the compound.
Results Summary:
- The compound exhibited a dose-dependent reduction in cell viability.
- The most significant effects were observed at concentrations above 5 μM.
- Molecular dynamics simulations indicated that the compound interacts with key proteins involved in cell proliferation pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparative analysis was performed with other imidazo[1,2-a]pyridine derivatives:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Imidazo[1,2-a]pyridine Derivatives | Moderate anticancer activity | Common scaffold; varied substituents |
| Benzylthio Derivatives | Variable antimicrobial activity | Often enhanced by electron-donating groups |
The combination of both moieties in this compound provides distinct advantages over single-component compounds, allowing for diverse interactions with biological targets .
Q & A
Q. Basic
- Enzyme inhibition assays : IC50 values are determined against kinases or proteases using fluorescence-based substrates (e.g., ATP-competitive binding assays) .
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HepG2) with dose-response curves (1–100 µM) .
Advanced
False-positive mitigation :
- Counterscreening : Test against off-target receptors (e.g., benzodiazepine receptors) to exclude nonspecific binding .
- Protease stability assays : Incubate in serum (37°C, 24h) to assess metabolic degradation vs. reported activity .
How can selectivity challenges in C-H functionalization be addressed during synthesis?
Q. Advanced
- Directing group engineering : Modify the imidazo[1,2-a]pyridine’s substituents (e.g., electron-withdrawing groups) to enhance regioselectivity in Rh-catalyzed amidation .
- Kinetic vs. thermodynamic control : Lower reaction temperatures (e.g., 40°C) favor mono-amidation over di-substituted by-products .
What methodologies enable in vivo imaging applications of this compound?
Q. Advanced
- Fluorescent probe design : Conjugate acrylate groups to the phenylacetamide core for thiol-sensitive imaging (e.g., cysteine detection in zebrafish) .
- Permeability optimization : LogP adjustments (e.g., <3) via benzylthio substitution enhance blood-brain barrier penetration .
How are toxicity and safety profiles assessed in early-stage research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
